molecular formula C7H13N3 B15318780 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine

Cat. No.: B15318780
M. Wt: 139.20 g/mol
InChI Key: RHIGILZYXAXBHR-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained at around 50-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Dihydroimidazole derivatives

    Substitution: Various substituted imidazole derivatives depending on the reagents used

Scientific Research Applications

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and as a chelating agent. The compound can also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)ethan-1-amine
  • 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine
  • 2-(1H-imidazol-1-yl)ethanol

Uniqueness

2-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

2-(1-ethylimidazol-2-yl)ethanamine

InChI

InChI=1S/C7H13N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-4,8H2,1H3

InChI Key

RHIGILZYXAXBHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CCN

Origin of Product

United States

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